molecular formula C19H28O2 B13758493 (17S)-17-hydroxy-6,13-dimethyl-2,6,7,8,9,10,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-3-one CAS No. 72205-40-4

(17S)-17-hydroxy-6,13-dimethyl-2,6,7,8,9,10,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-3-one

Cat. No.: B13758493
CAS No.: 72205-40-4
M. Wt: 288.4 g/mol
InChI Key: IADMIEQJGFYVBM-ZKLJSNIQSA-N
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Description

(17S)-17-hydroxy-6,13-dimethyl-2,6,7,8,9,10,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-3-one is a complex organic compound with a unique structure. This compound is part of the steroid family, which is known for its significant biological activities. Steroids are essential in various physiological processes, including hormone regulation and cellular signaling.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (17S)-17-hydroxy-6,13-dimethyl-2,6,7,8,9,10,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-3-one typically involves multiple steps, starting from simpler organic molecules. The process often includes:

    Cyclization Reactions: Formation of the cyclopenta[a]phenanthrene core.

    Hydroxylation: Introduction of the hydroxyl group at the 17th position.

    Methylation: Addition of methyl groups at the 6th and 13th positions.

Industrial Production Methods

Industrial production of this compound may involve large-scale organic synthesis techniques, including the use of catalysts to increase reaction efficiency and yield. The process is optimized to ensure purity and consistency, which is crucial for its applications in pharmaceuticals and other industries.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, leading to the formation of ketones or carboxylic acids.

    Reduction: Reduction reactions can convert the compound into alcohols or alkanes.

    Substitution: Various substitution reactions can occur, where functional groups are replaced by others, such as halogens or alkyl groups.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate (KMnO4), chromium trioxide (CrO3).

    Reducing Agents: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4).

    Substitution Reagents: Halogens (Cl2, Br2), alkyl halides (R-X).

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones, while reduction can produce alcohols.

Scientific Research Applications

Chemistry

In chemistry, this compound is used as a precursor for synthesizing other complex molecules. Its unique structure makes it a valuable intermediate in organic synthesis.

Biology

In biological research, the compound is studied for its role in cellular processes and hormone regulation. It serves as a model compound for understanding steroid function and metabolism.

Medicine

Medically, (17S)-17-hydroxy-6,13-dimethyl-2,6,7,8,9,10,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-3-one is investigated for its potential therapeutic effects. It may be used in developing treatments for hormonal imbalances and other conditions.

Industry

Industrially, the compound is used in the production of pharmaceuticals and other chemical products. Its stability and reactivity make it suitable for various applications.

Mechanism of Action

The mechanism of action of this compound involves its interaction with specific molecular targets, such as receptors and enzymes. It can modulate cellular pathways by binding to these targets, leading to changes in gene expression and protein activity. The exact pathways depend on the specific biological context and the presence of other interacting molecules.

Comparison with Similar Compounds

Similar Compounds

    Cholesterol: A well-known steroid with a similar core structure but different functional groups.

    Testosterone: Another steroid with distinct biological functions.

    Estradiol: A steroid hormone with a similar structure but different activity.

Uniqueness

What sets (17S)-17-hydroxy-6,13-dimethyl-2,6,7,8,9,10,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-3-one apart is its specific arrangement of functional groups and stereochemistry. This unique structure gives it distinct chemical and biological properties, making it valuable for various applications.

Properties

CAS No.

72205-40-4

Molecular Formula

C19H28O2

Molecular Weight

288.4 g/mol

IUPAC Name

(6S,8R,9S,10R,13S,14S,17S)-17-hydroxy-6,13-dimethyl-2,6,7,8,9,10,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-3-one

InChI

InChI=1S/C19H28O2/c1-11-9-16-14(13-4-3-12(20)10-15(11)13)7-8-19(2)17(16)5-6-18(19)21/h10-11,13-14,16-18,21H,3-9H2,1-2H3/t11-,13+,14+,16+,17-,18-,19-/m0/s1

InChI Key

IADMIEQJGFYVBM-ZKLJSNIQSA-N

Isomeric SMILES

C[C@H]1C[C@@H]2[C@H](CC[C@]3([C@H]2CC[C@@H]3O)C)[C@@H]4C1=CC(=O)CC4

Canonical SMILES

CC1CC2C(CCC3(C2CCC3O)C)C4C1=CC(=O)CC4

Origin of Product

United States

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